molecular formula C10H20ClNO B2978274 (1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride CAS No. 2305202-66-6

(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride

Cat. No.: B2978274
CAS No.: 2305202-66-6
M. Wt: 205.73
InChI Key: LAQTYHXPXWHFKK-RIHXGJNQSA-N
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Description

(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine hydrochloride is a chiral bicyclic amine derivative with a methoxy substituent at the 1-position and an amine group at the 3-position of the bicyclo[3.3.1]nonane scaffold. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound’s stereochemistry (1S,3R,5R) is critical for its biological interactions, as minor stereochemical changes can drastically alter receptor binding or metabolic pathways .

Properties

IUPAC Name

(1S,3R,5R)-1-methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-12-10-4-2-3-8(6-10)5-9(11)7-10;/h8-9H,2-7,11H2,1H3;1H/t8-,9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQTYHXPXWHFKK-RIHXGJNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCCC(C1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]12CCC[C@@H](C1)C[C@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine typically involves several key steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation to form the bicyclo[3.3.1]nonan-9-one core . This core can then be further functionalized to introduce the methoxy and amine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the bicyclic core or other functional groups.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins or other biomolecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related bicyclo[3.3.1]nonane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Notes Reference
(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine hydrochloride 1-OCH₃, 3-NH₂ (HCl salt) C₁₀H₁₈ClNO 215.63 Chiral building block; potential CNS agent
(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Impurity E) 9-CH₃ (quaternary amine) C₉H₁₈N₂ 154.25 Impurity in antiemetic drug Granisetron
Bis(4-fluorophenyl)methyl carbamate derivative 3-NHCOO(bis-4-F-phenyl)CH₂ C₂₀H₂₄F₂N₂O₂ 386.41 Selective receptor modulation
(3-endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine 9-CH₃, 3-NH₂ (endo) C₉H₁₈N₂ 154.25 Intermediate for adenosine receptor agonists
(−)-Cocaine hydrochloride 8-CH₃, 3-benzoyloxy, 2-COOCH₃ C₁₇H₂₂ClNO₄ 339.82 CNS stimulant; tropane alkaloid
Key Observations:
  • Stereochemical Sensitivity : The (1S,3R,5R) configuration distinguishes it from stereoisomers such as (1R,3S,5S)-1-methoxy derivatives, which may exhibit divergent pharmacological profiles .
  • Biological Relevance : Carbamate derivatives (e.g., Bis(4-fluorophenyl)methyl carbamate) demonstrate how functionalization at the 3-position can tailor receptor selectivity, suggesting similar opportunities for the target compound .

Physicochemical Properties

Property Target Compound Granisetron Impurity E Cocaine Hydrochloride
Solubility High (due to HCl salt) Moderate High (HCl salt)
logP ~1.5 (estimated) ~1.2 2.1
Melting Point Not reported 144–147°C (carbamate derivative) 195°C (decomposes)
Stability Stable under refrigeration Sensitive to oxidation Hydrolyzes in alkaline conditions

Biological Activity

(1S,3R,5R)-1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a methoxy group and an amine functional group. Its molecular formula is C10H20ClNC_{10}H_{20}ClN, and it has a molecular weight of approximately 205.7249 g/mol.

PropertyValue
Molecular FormulaC10H20ClN
Molecular Weight205.7249 g/mol
CAS Number2305202-66-6

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that this compound may exhibit antidepressant-like effects in animal models, potentially by modulating neurotransmitter levels in the brain.
  • Analgesic Properties : Preliminary findings suggest that it may also possess analgesic properties, which could be linked to its action on pain pathways.
  • Cognitive Enhancement : There is emerging evidence indicating that this compound may improve cognitive functions, possibly through cholinergic mechanisms.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Serotonin Receptor Modulation : It may interact with serotonin receptors, influencing mood and emotional regulation.
  • Dopaminergic Pathways : Potential interactions with dopaminergic pathways could explain its effects on cognition and reward mechanisms.
  • Cholinergic Activity : The compound might enhance acetylcholine signaling, contributing to improved memory and learning capabilities.

Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.

Study 2: Cognitive Enhancement

In a separate study focused on cognitive enhancement, subjects treated with the compound showed improved performance in memory tasks compared to control groups. The results suggested enhanced synaptic plasticity as a potential mechanism.

Study 3: Analgesic Properties

Research investigating the analgesic properties revealed that the compound significantly reduced pain responses in inflammatory pain models, indicating its potential utility in pain management therapies.

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